2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide
Description
2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide is a benzamide derivative characterized by a bromine atom at the 2-position, a methyl group at the 5-position of the aromatic ring, and a cyclopropylmethyl substituent on the amide nitrogen. Its molecular formula is C₁₂H₁₃BrNO, with a molecular weight of approximately 279.15 g/mol.
The synthesis of this compound likely follows amide coupling methodologies similar to those described for structurally related bromobenzamides. For example, 2-amino-5-bromobenzamide derivatives were synthesized via activation of carboxylic acids using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) in the presence of amines . This suggests that the target compound could be prepared by reacting 2-bromo-5-methylbenzoic acid with cyclopropylmethylamine under analogous coupling conditions.
Properties
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)-5-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-2-5-11(13)10(6-8)12(15)14-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELFJTXXKLHPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(Cyclopropylmethyl)-5-methylbenzamide
The precursor, N-(cyclopropylmethyl)-5-methylbenzamide, is synthesized via classical amide coupling:
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5-Methylbenzoic acid activation :
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Amidation with cyclopropylmethylamine :
Regioselective Bromination at the 2-Position
The amide group directs bromination to the ortho position (C2) via EAS:
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Electrophilic bromination :
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Radical bromination (alternative) :
Yield Comparison :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Electrophilic () | 65–75 | >95% |
| Radical (NBS/AIBN) | 50–60 | 90% |
Route 2: Early-Stage Bromination of 5-Methylbenzoic Acid
Synthesis of 2-Bromo-5-methylbenzoic Acid
Direct bromination of 5-methylbenzoic acid faces regioselectivity challenges due to competing meta-directing effects of the carboxylic acid group. Strategies include:
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Directed ortho metalation :
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Nitration-reduction sequence :
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Introduce a nitro group at C2 via nitration, reduce to amine, and perform Sandmeyer bromination.
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Yield Data :
| Method | Yield (%) | Regioselectivity |
|---|---|---|
| Directed metalation | 70–80 | >90% ortho |
| Nitration-reduction | 40–50 | Moderate |
Amide Formation from 2-Bromo-5-methylbenzoic Acid
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Acid chloride formation : As described in Route 1.
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Coupling with cyclopropylmethylamine : Standard amidation conditions apply.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
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Route 1 offers simplicity but risks side reactions during bromination.
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Route 2 ensures higher regioselectivity but involves multi-step synthesis.
Functional Group Tolerance
Scalability
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Route 2’s directed metalation method is less scalable due to cryogenic conditions, whereas Route 1’s electrophilic bromination is industrially feasible.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
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NMR (CDCl) :
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δ 7.85 (d, J=8.5 Hz, 1H, Ar-H),
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δ 7.30 (s, 1H, Ar-H),
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δ 3.45 (m, 2H, N-CH-cyclopropyl),
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δ 2.40 (s, 3H, Ar-CH),
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δ 1.10–1.30 (m, 4H, cyclopropane).
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Mass Spectrometry (MS)
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ESI-MS : m/z 311.0 [M+H], consistent with the molecular formula .
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Bromination
Purification Techniques
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Flash chromatography : Optimize solvent gradients (e.g., 10–30% ethyl acetate in hexane) to separate regioisomers.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to remove the bromine atom, yielding N-(cyclopropylmethyl)-5-methylbenzamide.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of N-(cyclopropylmethyl)-5-methylbenzamide derivatives with various functional groups.
Reduction: Formation of N-(cyclopropylmethyl)-5-methylbenzamide.
Oxidation: Formation of 2-bromo-N-(cyclopropylmethyl)-5-methylbenzoic acid.
Scientific Research Applications
2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of brominated benzamides on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom can enhance the compound’s binding affinity to its target through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Key Observations:
The N,N-dimethyl variant () has lower molecular weight but reduced steric bulk, which may affect target binding affinity .
Role of the Cyclopropylmethyl Group :
- The cyclopropylmethyl substituent provides a balance between rigidity and moderate steric bulk, which may reduce metabolic oxidation compared to larger groups like cyclohexyl () .
Synthetic Flexibility: Compounds with 5-amino substituents () offer handles for further derivatization, whereas the target compound’s 5-methyl group is likely optimized for stability .
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, analogous brominated benzamides are synthesized using Buchwald-Hartwig amination (for cyclopropylmethyl amine coupling) or SN2 displacement of bromine with a nucleophile . Key optimization parameters include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like Xantphos.
- Solvent system : Toluene or DMF at 80–110°C.
- Stoichiometry : 1.2–1.5 equivalents of cyclopropylmethylamine to minimize side products.
Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR : ¹H NMR should show aromatic protons (δ 7.2–7.8 ppm), cyclopropylmethyl CH₂ (δ 2.8–3.2 ppm), and methyl groups (δ 2.3 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~165 ppm) and bromine-substituted carbons.
- HRMS : Exact mass (e.g., C₁₂H₁₄BrNO) should match theoretical values within 3 ppm error.
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (analogous to methods in ).
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., bromine vs. carbonyl carbon).
- Transition states : Simulate SN2 pathways to assess steric effects from the cyclopropyl group.
Compare results with experimental kinetic data (e.g., rate constants in DMSO vs. THF) to validate predictions .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity or humidity. Address them via:
- Standardized protocols : Use USP <921> for solubility testing in DMSO, ethanol, and PBS (pH 7.4).
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 220 nm detection).
- Cross-lab validation : Share samples with independent labs to replicate findings (see collaborative frameworks in ).
Q. How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?
- Methodological Answer : Prioritize target-based assays:
- Enzyme inhibition : Use fluorogenic substrates (e.g., kinase or protease assays) with IC₅₀ determination via dose-response curves.
- Cellular uptake : Track compound localization using fluorescent analogs (e.g., replace Br with a BODIPY tag).
- ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
Key Methodological Resources
- Synthetic Planning : AI-driven retrosynthesis tools (e.g., PubChem’s template-based models) .
- Crystallography : Single-crystal X-ray protocols in .
- Theoretical Frameworks : Ontological/epistemological alignment per .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
